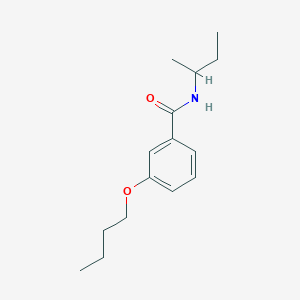![molecular formula C19H21N3O2 B267228 N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. NPC-15437 has been found to inhibit the activity of several enzymes, including protein kinase C (PKC), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2), among others.
Wirkmechanismus
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea exerts its effects by inhibiting the activity of several enzymes, including PKC, GSK-3β, and CDK2, among others. PKC is involved in cell proliferation, survival, and migration, while GSK-3β is involved in glycogen metabolism and cell differentiation. CDK2 is involved in cell cycle regulation and DNA replication. By inhibiting these enzymes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can induce apoptosis in cancer cells, improve insulin sensitivity and glucose metabolism in diabetes, and protect against neuronal damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to have several biochemical and physiological effects in various disease models. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to induce apoptosis and inhibit cell proliferation and migration. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has several advantages for lab experiments, including its small size, high purity, and well-characterized mechanism of action. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can also be easily synthesized and purified, making it readily available for research purposes. However, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is to develop more potent and selective inhibitors of the enzymes targeted by N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. Additionally, future research could explore the potential of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea as a drug delivery system for targeted therapy. Overall, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea represents a promising small molecule inhibitor with potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 3-(1-piperidinylcarbonyl)aniline with phenyl isocyanate in the presence of a base, typically triethylamine. The resulting urea derivative is then purified through a series of chromatographic techniques to obtain the final product. The purity of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to inhibit the activity of several enzymes, including PKC, GSK-3β, and CDK2, which are involved in cell proliferation and survival. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea |
|---|---|
Molekularformel |
C19H21N3O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-phenyl-3-[3-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-12-5-2-6-13-22)15-8-7-11-17(14-15)21-19(24)20-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,24) |
InChI-Schlüssel |
OWXHRSGENSYVNU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B267145.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[2-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267150.png)
![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)

